![molecular formula C10H6BrFN2O B14798070 N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-7-fluoroquinoline.
Formylation: The quinoline derivative is then subjected to formylation to introduce the formyl group at the 8-position.
Condensation: The formylated quinoline is reacted with hydroxylamine to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The bromine and fluorine atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is unique due to the presence of both bromine and fluorine atoms in the quinoline ring, which enhances its reactivity and potential applications. The hydroxylamine group also provides additional functionality, allowing for further chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H6BrFN2O |
|---|---|
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-9(12)7(5-14-15)10-6(8)2-1-3-13-10/h1-5,15H |
Clé InChI |
IGQRJLSAELKOQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)C=NO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


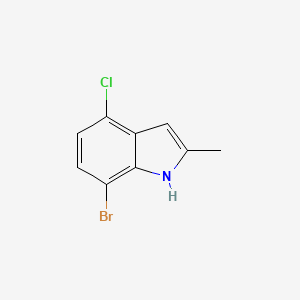
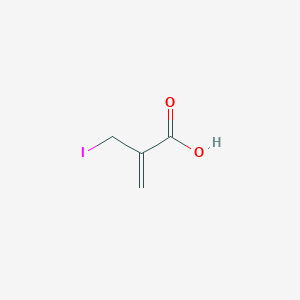
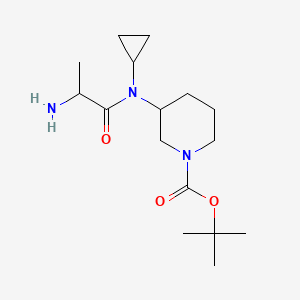
![(2E)-3-phenyl-N-{[2-(phenylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B14798009.png)
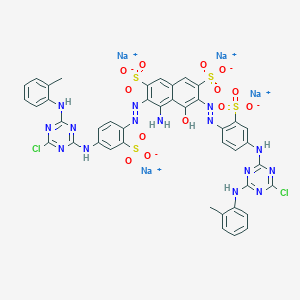
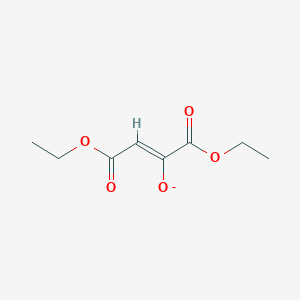
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)
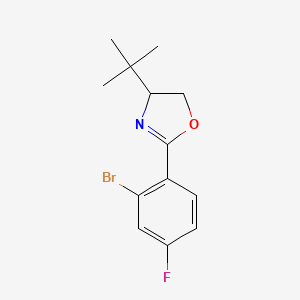
![(2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B14798049.png)
![1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14798050.png)
![2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14798055.png)
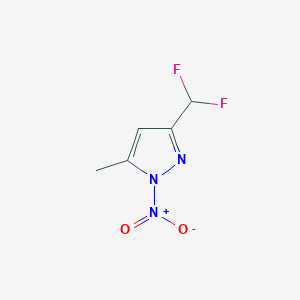
![(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)
